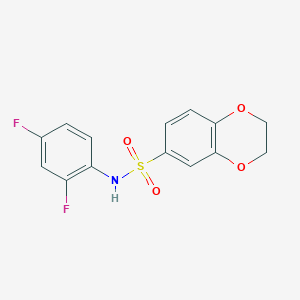![molecular formula C18H19N3O4 B15021456 4-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]butanehydrazide](/img/structure/B15021456.png)
4-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]butanehydrazide is an organic compound that features a combination of methoxyphenyl and nitrophenyl groups linked by a butanehydrazide backbone
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]butanehydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-nitrobenzaldehyde with butanehydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
4-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of 4-(4-methoxyphenyl)-N’-[(E)-(4-aminophenyl)methylidene]butanehydrazide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups like halogens or alkyl groups using appropriate reagents.
Scientific Research Applications
4-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]butanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
4-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]butanehydrazide can be compared with similar compounds such as:
4-methoxyphenylhydrazine: This compound lacks the nitro group and has different reactivity and biological activities.
4-nitrophenylhydrazine: This compound lacks the methoxy group and has different chemical and biological properties.
4-(4-methoxyphenyl)-N’-[(E)-(4-aminophenyl)methylidene]butanehydrazide:
The uniqueness of 4-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]butanehydrazide lies in its combination of methoxy and nitro groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C18H19N3O4/c1-25-17-11-7-14(8-12-17)3-2-4-18(22)20-19-13-15-5-9-16(10-6-15)21(23)24/h5-13H,2-4H2,1H3,(H,20,22)/b19-13+ |
InChI Key |
QSRAKLMGQJGKEM-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}-4-methylbenzamide](/img/structure/B15021373.png)
![3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15021380.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methyl-3-nitrobenzamide](/img/structure/B15021405.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B15021417.png)
![5-(4-Methylphenyl)-2-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15021425.png)
![3,4-Dimethoxy-N-({N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15021436.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B15021437.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide](/img/structure/B15021440.png)
![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)butanamide](/img/structure/B15021450.png)
![Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15021453.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B15021462.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021470.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B15021472.png)
